O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1373211-32-5
VCID: VC2740525
InChI: InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2
SMILES: C1=CC(=C(C=C1F)F)CCON
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine

CAS No.: 1373211-32-5

Cat. No.: VC2740525

Molecular Formula: C8H9F2NO

Molecular Weight: 173.16 g/mol

* For research use only. Not for human or veterinary use.

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine - 1373211-32-5

Specification

CAS No. 1373211-32-5
Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
IUPAC Name O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Standard InChI InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2
Standard InChI Key PDFQPZRXJPOIFX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)CCON
Canonical SMILES C1=CC(=C(C=C1F)F)CCON

Introduction

Chemical Properties

Molecular Structure and Formula

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine has a molecular formula of C8H9F2NO. Based on structural analogs such as O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine, its molecular weight is calculated to be approximately 173.16 g/mol . The compound consists of a hydroxylamine group (ONH2) connected via an oxygen atom to an ethyl linker, which is attached to a 2,4-difluorophenyl group.

The compound features key functional groups including:

  • A hydroxylamine moiety (ONH2)

  • A 2,4-difluorophenyl group

  • An ethyl linker connecting these two functional elements

PropertyValueSource
Molecular FormulaC8H9F2NOCalculated
Molecular Weight173.16 g/molInferred from analog
Physical StateLikely solid at room temperatureInferred
Functional GroupsHydroxylamine, difluorophenylStructural analysis
Boiling PointNot available-
Melting PointNot available-
DensityNot available-

Synthesis Methods

Mitsunobu Reaction Pathway

The Mitsunobu reaction represents a valuable synthetic route for preparing O-substituted hydroxylamines. This reaction involves the use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to form a phosphonium intermediate, which then facilitates nucleophilic substitution with N-hydroxyphthalimide. The resulting O-substituted N-hydroxyphthalimide can then be converted to the corresponding hydroxylamine through hydrazinolysis .

This approach has been successfully employed in the synthesis of various O-substituted hydroxylamines and could potentially be adapted for the preparation of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine using 2-(2,4-difluorophenyl)ethanol as a starting material.

Alternative Synthetic Routes

An alternative synthetic approach described in the literature for similar compounds involves the Delepine reaction, which yields an amine salt that can be subsequently protected, reduced, and coupled with N-hydroxyphthalimide under Mitsunobu conditions. The protecting group can then be removed, and the resulting intermediate can be further functionalized before hydrazinolysis to yield the desired hydroxylamine .

For O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine, a potential synthetic route might begin with 2,4-difluorophenylacetic acid or its derivatives, followed by appropriate transformations to introduce the hydroxylamine functionality.

Table 2: Potential Synthetic Pathways for O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine

Synthetic ApproachKey ReagentsPotential YieldReference
N-hydroxyphthalimide alkylationN-hydroxyphthalimide, appropriate alkyl halide, baseNot determinedInferred from
Mitsunobu reactionN-hydroxyphthalimide, DIAD, PPh3, 2-(2,4-difluorophenyl)ethanolNot determinedInferred from
Delepine reaction followed by functional group transformationsHexamethylenetetramine, NaBH4, N-hydroxyphthalimideNot determinedInferred from

Structure-Activity Relationships

Effect of Fluorine Substitution

The presence and position of fluorine atoms on the phenyl ring can significantly influence the compound's properties and biological activities. Fluorine substitution typically affects several key parameters:

The specific positioning of fluorine atoms at the 2,4-positions of the phenyl ring in O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine may confer unique properties compared to other substitution patterns, such as the 2,5-difluoro arrangement found in some related compounds.

Comparison with Related Compounds

Structural analogs of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine include O-[2-(2,5-difluorophenyl)ethyl]hydroxylamine and O-[1-(2,5-difluorophenyl)ethyl]hydroxylamine , which differ in either the position of the fluorine atoms or the length of the carbon chain linking the phenyl ring to the hydroxylamine group.

Table 3: Comparison of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine with Related Compounds

CompoundMolecular FormulaMolecular WeightFluorine PositionsCarbon Chain Length
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamineC8H9F2NO173.16 g/mol2,42 (ethyl)
O-[2-(2,5-difluorophenyl)ethyl]hydroxylamineC8H9F2NO173.16 g/mol2,52 (ethyl)
O-[1-(2,5-difluorophenyl)ethyl]hydroxylamineC8H9F2NO173.16 g/mol2,51 (methyl)
o-(2,4-difluorobenzyl)hydroxylamine hydrochlorideC7H8ClF2NO195.59 g/mol2,41 (benzyl)

The differential positioning of fluorine atoms (2,4 vs. 2,5) results in distinct electronic properties and spatial arrangements, potentially leading to different biological activities and chemical reactivities. Similarly, the length of the carbon chain between the phenyl ring and the hydroxylamine group affects the compound's flexibility, conformation, and interaction with biological targets.

Analytical Methods

Identification and Characterization

Several analytical techniques can be employed for the identification and characterization of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR can provide structural confirmation and purity assessment. For fluorinated compounds, 19F NMR spectroscopy offers additional structural information regarding the fluorine environment.

  • Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern, providing valuable information for structural elucidation.

  • Infrared (IR) Spectroscopy: IR can identify functional groups, particularly the N-O and N-H stretching vibrations characteristic of the hydroxylamine moiety.

  • X-ray Crystallography: This method provides definitive structural elucidation if crystalline samples can be obtained. Crystal structures of related compounds have been reported in the literature , suggesting this approach may be viable for the target compound as well.

Analytical TechniqueInformation ProvidedAdvantages
1H NMR SpectroscopyProton environments, coupling patternsNon-destructive, quantitative
13C NMR SpectroscopyCarbon environmentsStructural confirmation
19F NMR SpectroscopyFluorine environmentsSpecific for fluorinated compounds
Mass SpectrometryMolecular weight, fragmentation patternHigh sensitivity
IR SpectroscopyFunctional group identificationRapid analysis
X-ray CrystallographyDefinitive 3D structureHighest structural resolution
HPLCPurity assessmentHigh separation efficiency

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